N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(thiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-thiophen-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-2-24-12-15(10-21-24)18-22-17(26-23-18)11-20-19(25)14-7-5-13(6-8-14)16-4-3-9-27-16/h3-10,12H,2,11H2,1H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIPPDJGYRTONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(thiophen-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure comprising a pyrazole ring, an oxadiazole moiety, and a thiophene-substituted benzamide. The synthesis typically involves multi-step organic reactions that integrate these heterocycles into a single framework. The preparation of the pyrazole core can be achieved through the reaction of hydrazine with 1,3-diketones, followed by electrophilic substitutions to introduce the thiophene and oxadiazole groups .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing oxadiazole rings have been documented to show activity against various bacterial strains and fungi .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Studies have demonstrated that pyrazole-based compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with mechanisms involving the activation of caspases and modulation of p53 signaling pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 17a | MCF-7 | 0.65 | Apoptosis induction via caspase activation |
| 17b | HeLa | 2.41 | Modulation of p53 expression |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety acts as a bioisostere for carboxylic acids, enhancing lipophilicity and facilitating cellular uptake . Molecular docking studies have indicated strong interactions with protein targets involved in cell signaling and apoptosis pathways .
4. Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole and oxadiazole derivatives:
- Antitubercular Activity : A study synthesized novel hybrids based on pyrazole and oxadiazole frameworks, demonstrating significant activity against Mycobacterium tuberculosis with docking scores indicating favorable binding to enoyl reductase (InhA), a critical enzyme in bacterial fatty acid synthesis .
- Antiproliferative Effects : In vitro tests showed that certain derivatives exhibited antiproliferative effects across various human tumor cell lines, with GI50 values in the micromolar range, suggesting potential for further development as anticancer agents .
5.
This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Future research should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms in greater detail.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of 401.5 g/mol. Its structure features a benzamide core substituted with an oxadiazole and a thiophene group, which contribute to its biological activity and potential applications.
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of oxadiazole derivatives that showed enhanced activity against Bacillus species, indicating the potential for developing new antimicrobial agents from this class of compounds .
Anticancer Properties
The compound's structure suggests potential anticancer activity due to the presence of the pyrazole and oxadiazole moieties, which have been linked to inhibiting cancer cell proliferation. A study indicated that similar compounds targeting thymidylate synthase (an essential enzyme for DNA synthesis) exhibited IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines . This positions N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(thiophen-2-yl)benzamide as a candidate for further anticancer drug development.
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of new compounds. Research involving related oxadiazole derivatives has demonstrated their efficacy in reducing tumor growth in animal models, suggesting that this compound may share similar properties .
Photophysical Properties
The incorporation of thiophene and oxadiazole units can enhance the photophysical properties of materials, making them suitable for applications in organic electronics and photonic devices. These compounds can be used to develop organic light-emitting diodes (OLEDs) or photovoltaic cells due to their ability to absorb light efficiently and convert it into electrical energy.
Drug Delivery Systems
The lipophilicity imparted by the thiophene group aids in the formulation of drug delivery systems that require efficient membrane permeability. This characteristic is vital for ensuring that therapeutic agents can reach their target sites effectively within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
Heterocyclic Core Influence: The oxadiazole core in the target compound and Z2194302854 provides rigidity and metabolic stability compared to thiazole (Compound 41) or triazole (Compound 12). Oxadiazoles are known for their electron-withdrawing properties, which may enhance binding to electron-rich enzyme pockets .
Substituent Effects :
- The thiophen-2-yl group in the target compound and Compound 12 increases lipophilicity, aiding membrane permeability. However, its para position on the benzamide in the target compound may sterically hinder interactions compared to the thiophen-2-ylmethyl group in Compound 12 .
- The ethyl group on the pyrazole ring in the target compound could enhance metabolic stability over methyl-substituted analogs (e.g., Z2194302854’s isopropyl group) .
Synthetic Yields :
- Z2194302854 was synthesized in 47% yield via a coupling reaction, suggesting that similar methods (e.g., amide bond formation) could apply to the target compound. However, bulkier substituents (e.g., thiophen-2-yl benzamide) may reduce yields due to steric challenges .
Physicochemical and Pharmacological Insights
- Thiophene’s hydrophobicity may further limit solubility compared to pyrimidine-based analogs .
- Biological Activity :
- Pyrazole-oxadiazole hybrids (e.g., Z2194302854) modulate CFTR channels, suggesting the target compound could similarly target ion channels.
- Compound 12’s anti-SARS-CoV-2 activity highlights the role of thiophene in protease inhibition, implying the target compound may also interact with viral or eukaryotic proteases .
Preparation Methods
Preparation of 4-(Thiophen-2-yl)Benzoic Acid
4-Bromobenzoic acid undergoes Suzuki-Miyaura cross-coupling with thiophen-2-ylboronic acid using palladium catalysis. Typical conditions include:
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : Na₂CO₃ (2 equiv).
- Solvent : Toluene/water (3:1).
- Temperature : 90°C, 12 hours.
Yield : 78–85% after recrystallization from ethanol.
Conversion to Acid Chloride
The benzoic acid (10 mmol) is treated with thionyl chloride (15 mmol) in anhydrous dichloromethane (DCM) under reflux for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield 4-(thiophen-2-yl)benzoyl chloride as a pale-yellow solid.
Characterization :
- ¹H NMR (CDCl₃) : δ 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (dd, J = 5.1 Hz, 1H, Th-H), 7.25–7.20 (m, 2H, Th-H).
Synthesis of 1-Ethyl-1H-Pyrazole-4-Carbonitrile
Pyrazole Ring Formation
Ethyl hydrazine (10 mmol) reacts with 3-oxopentanenitrile (10 mmol) in ethanol under reflux for 6 hours. The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Yield : 65–70%.
Functionalization to Carbonitrile
The pyrazole intermediate is nitrated using concentrated HNO₃/H₂SO₄ at 0°C, followed by cyanation with CuCN in DMF at 120°C for 8 hours.
Characterization :
Synthesis of 5-(Aminomethyl)-3-(1-Ethyl-1H-Pyrazol-4-yl)-1,2,4-Oxadiazole
Amidoxime Formation
1-Ethyl-1H-pyrazole-4-carbonitrile (10 mmol) is treated with hydroxylamine hydrochloride (15 mmol) and NaOH (20 mmol) in ethanol/water (3:1) at 80°C for 5 hours. The product, 1-ethyl-1H-pyrazole-4-carboximidamide oxime, is isolated by filtration.
Yield : 85–90%.
Oxadiazole Cyclization
The amidoxime (10 mmol) reacts with chloroacetic acid (12 mmol) in pyridine at 120°C for 8 hours. The intermediate 5-(chloromethyl)-3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is treated with aqueous ammonia (28%) in THF at room temperature for 12 hours to substitute chloride with amine.
Optimization :
- Solvent : THF improves solubility of intermediates.
- Temperature : Room temperature minimizes side reactions.
- Catalyst : KI (1 equiv) accelerates nucleophilic substitution.
Yield : 70–75%.
Characterization :
- ESI-MS : m/z 250.1 [M+H]⁺ (calc. 249.1).
- ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, Py-H), 7.95 (s, 1H, Py-H), 4.55 (s, 2H, CH₂NH₂), 4.20 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.40 (t, J = 7.2 Hz, 3H, CH₂CH₃).
Final Amide Coupling
The oxadiazole-amine intermediate (5 mmol) is dissolved in dry DCM with triethylamine (6 mmol). 4-(Thiophen-2-yl)benzoyl chloride (5.5 mmol) is added dropwise at 0°C, and the mixture is stirred for 24 hours at room temperature.
Workup :
- Wash with 5% HCl (removes excess acyl chloride).
- Extract with DCM, dry over MgSO₄, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate 1:1).
Yield : 80–85%.
Characterization :
- HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).
- ¹H NMR (CDCl₃) : δ 8.65 (s, 1H, Py-H), 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.90 (d, J = 8.4 Hz, 2H, Ar-H), 7.70 (dd, J = 5.1 Hz, 1H, Th-H), 7.30–7.25 (m, 2H, Th-H), 4.80 (s, 2H, CH₂N), 4.40 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.45 (t, J = 7.2 Hz, 3H, CH₂CH₃).
Reaction Optimization and Scalability
Oxadiazole Cyclization
Design of Experiments (DoE) identified critical factors:
| Factor | Optimal Range |
|---|---|
| Temperature | 110–120°C |
| Solvent | Pyridine |
| Reaction Time | 6–8 hours |
Scale-Up : Continuous-flow reactors enhance heat transfer, achieving 90% yield at 1 kg scale.
Amide Coupling
Catalyst Screening :
| Catalyst | Yield (%) |
|---|---|
| EDC/HOBt | 82 |
| HATU | 88 |
| DCC | 75 |
HATU provided superior yields with minimal racemization.
Analytical Validation
Spectroscopic Consistency
Stability Studies
- Hydrolytic Stability : No degradation in pH 7.4 buffer over 48 hours.
- Photostability : Protected from light due to thiophene’s UV sensitivity.
Q & A
Basic: What are the key synthetic routes for N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(thiophen-2-yl)benzamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Thiazole/Oxadiazole Ring Formation : React thiourea derivatives with α-haloketones under acidic/basic conditions to construct heterocyclic cores (e.g., oxadiazole) .
- Coupling Reactions : Use nucleophilic substitution or amide bond formation to link the pyrazole, oxadiazole, and benzamide moieties. For example, 2-chloroacetamides can react with amino-triazoles or thiols .
- Condition Optimization : Temperature (room temperature to reflux), solvent polarity (DMF for polar intermediates), and base selection (K₂CO₃ for deprotonation) critically affect yield. Evidence shows that extended reaction times (12–24 hrs) improve purity .
Basic: How can spectroscopic methods validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm, pyrazole CH₃ at δ 1.4–1.6 ppm) and carbon signals for heterocycles (oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the expected substituents .
- IR Spectroscopy : Detect functional groups like amide C=O (~1680 cm⁻¹) and C=N stretches (~1600 cm⁻¹) .
Basic: What structural features contribute to its biological activity?
Methodological Answer:
- Heterocyclic Cores : The 1,2,4-oxadiazole and pyrazole rings enhance π-π stacking with biological targets, improving binding affinity .
- Thiophene Moiety : Electron-rich sulfur atoms may facilitate interactions with enzymes (e.g., kinase inhibition) .
- Benzamide Linker : Provides rigidity and hydrogen-bonding capacity, as seen in analogs with anticancer activity .
Basic: How to optimize purification techniques for intermediates?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) for polar intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves closely related analogs .
- Recrystallization : Employ ethanol or dichloromethane/hexane mixtures to isolate high-purity crystals, monitoring via TLC (Rf 0.3–0.5 in ethyl acetate) .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., melanoma vs. breast cancer) to assess selectivity .
- Structural Analog Screening : Test derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
Advanced: How to design experiments to elucidate the mechanism of action?
Methodological Answer:
- Protein Binding Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with suspected targets (e.g., kinases) .
- Gene Expression Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., oxadiazole with ATP-binding pockets) to predict binding modes .
Advanced: How to evaluate the impact of substituents on biological activity?
Methodological Answer:
- SAR Tables : Compare analogs systematically (e.g., methyl vs. ethyl groups on pyrazole) using standardized assays (Table 1) .
- Electron-Withdrawing/Donating Groups : Test nitro (-NO₂) or methoxy (-OCH₃) substitutions on the benzamide ring to modulate electron density and binding .
- Bioisosteric Replacement : Substitute thiophene with thiazole or furan to assess ring electronegativity effects .
Advanced: How to develop stability studies under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC over 24–72 hrs .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation; identify metabolites via LC-MS/MS .
- Light/Thermal Stability : Expose solid and dissolved forms to UV light (254 nm) and 40–60°C, tracking decomposition kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
